Product packaging for Lanthanum(III) bromide hydrate(Cat. No.:CAS No. 224183-16-8)

Lanthanum(III) bromide hydrate

Cat. No.: B3028568
CAS No.: 224183-16-8
M. Wt: 396.63
InChI Key: VVYBKVNBDAPKGO-UHFFFAOYSA-K
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Description

Lanthanum(III) bromide hydrate (LaBr₃•xH₂O) is a high-purity, hygroscopic white crystalline powder valued in advanced research for its versatility, particularly in radiation detection and materials science. Its exceptional solubility in water makes it a highly reactive source of lanthanum ions for various synthetic pathways. A primary and significant application is as a precursor material in the growth of high-performance scintillation crystals. When doped with Cerium (Ce³⁺), the resulting LaBr₃:Ce crystals are among the fastest and most efficient scintillators known, offering superior energy resolution for gamma-ray spectroscopy. These detectors achieve an energy resolution as low as 2.8-3% at 662 keV, a significant improvement over traditional materials like sodium iodide, which makes them indispensable for high-precision applications. This property is critical for isotope identification in homeland security, nuclear non-proliferation, medical imaging, and oil exploration. Beyond scintillation, this compound is widely used as a catalyst in organic synthesis and serves as a key starting material in the development of advanced ceramics and phosphors. Due to its hygroscopic nature, it requires careful handling and storage under inert conditions such as argon or nitrogen to maintain purity and prevent hydrolysis. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3H2LaO B3028568 Lanthanum(III) bromide hydrate CAS No. 224183-16-8

Properties

IUPAC Name

lanthanum(3+);tribromide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYBKVNBDAPKGO-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Br-].[Br-].[Br-].[La+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H2LaO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747910
Record name Lanthanum bromide--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224183-16-8
Record name Lanthanum bromide--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Anhydrous Form Preparation

Synthesis of Lanthanum(III) Bromide Hydrate (B1144303)

The synthesis of Lanthanum(III) bromide hydrate is typically achieved through aqueous solution routes, which are amenable to scaling and allow for good control over stoichiometry and purity.

A prevalent wet chemical method for synthesizing this compound is the direct acidification process. osti.gov This involves the reaction of elemental lanthanum metal with an excess of hydrobromic acid (HBr). osti.gov The reaction proceeds as follows:

2 La(s) + 6 HBr(aq) → 2 LaBr₃(aq) + 3 H₂(g)

Following the dissolution of the metal, the resulting solution is carefully evaporated to crystallize the this compound, which typically forms as a heptahydrate (LaBr₃·7H₂O). osti.gov The concentration of the hydrobromic acid and the evaporation conditions are key parameters in controlling the crystallization process.

Another common wet chemical approach involves the use of lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃) as starting materials. These precursors are reacted with hydrobromic acid to yield a solution of Lanthanum(III) bromide, from which the hydrate can be crystallized. The reactions are as follows:

La₂O₃(s) + 6 HBr(aq) → 2 LaBr₃(aq) + 3 H₂O(l)

La₂(CO₃)₃(s) + 6 HBr(aq) → 2 LaBr₃(aq) + 3 H₂O(l) + 3 CO₂(g)

These methods are often favored due to the lower cost and easier handling of the oxide and carbonate precursors compared to lanthanum metal.

The primary precursors for the synthesis of this compound are lanthanum metal, lanthanum oxide, and lanthanum carbonate. The choice of precursor often depends on factors such as desired purity, cost, and the scale of production.

PrecursorChemical FormulaKey Characteristics
Lanthanum MetalLaHigh purity, reactive, higher cost.
Lanthanum OxideLa₂O₃Stable, readily available, common industrial precursor.
Lanthanum CarbonateLa₂(CO₃)₃Decomposes upon heating, can be used to produce the oxide in situ.

The purity of the precursor is paramount as any impurities can be carried through to the final anhydrous product, potentially impacting its performance in applications like scintillation detectors.

The synthesis of nanoscale this compound can be approached using methods that control nucleation and growth processes. Hydrothermal synthesis is a widely used technique for producing a variety of nanomaterials. scispace.com This method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel known as an autoclave. By controlling the reaction parameters such as temperature, pressure, reactant concentrations, and the presence of surfactants, it is possible to influence the size and morphology of the resulting nanoparticles. scispace.comresearchgate.net While specific reports on the hydrothermal synthesis of this compound nanoparticles are not abundant, the principles of this method are applicable.

Dehydration Processes for Anhydrous Lanthanum(III) Bromide

The dehydration of this compound is a critical step in producing the anhydrous form required for many applications. The process must be carefully controlled to avoid the formation of lanthanum oxybromide (LaOBr), which is a deleterious impurity. researchgate.net

The thermal dehydration of Lanthanum(III) bromide heptahydrate (LaBr₃·7H₂O) is a multi-step process. As the temperature is increased, water molecules are progressively removed. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the dehydration process. osti.gov

The dehydration process often proceeds through the formation of lower hydrates, such as the monohydrate (LaBr₃·H₂O), before the final conversion to the anhydrous form. osti.gov The dehydration process can be represented by the following general steps:

LaBr₃·7H₂O(s) → LaBr₃·nH₂O(s) + (7-n)H₂O(g) LaBr₃·nH₂O(s) → LaBr₃(s) + nH₂O(g)

A significant challenge during thermal dehydration is the competing reaction of hydrolysis, which leads to the formation of lanthanum oxybromide:

LaBr₃(s) + H₂O(g) ⇌ LaOBr(s) + 2 HBr(g)

To suppress this hydrolysis reaction, the dehydration is often carried out in a stream of anhydrous hydrogen bromide gas or by using additives. One effective method involves the use of ammonium (B1175870) bromide (NH₄Br) as an additive. researchgate.net The ammonium bromide decomposes upon heating, creating an HBr atmosphere that shifts the equilibrium of the hydrolysis reaction to the left, thus preventing the formation of LaOBr. researchgate.net

The kinetics of the dehydration process, including the activation energies for each step, can be determined from thermal analysis data. For a related compound, 2CsBr·LaBr₃·10H₂O, the activation energies for the three distinct weight-loss phases during thermal decomposition were found to be 58.52 kJ/mol, 210.24 kJ/mol, and 149.63 kJ/mol, respectively. asianpubs.org This illustrates the complex, multi-step nature of the dehydration process.

Vacuum-assisted dehydration is a highly effective method for preparing anhydrous Lanthanum(III) bromide. By reducing the ambient pressure, the boiling point of water is lowered, allowing for the removal of water molecules at significantly lower temperatures compared to dehydration at atmospheric pressure. osti.gov This lower processing temperature helps to minimize the risk of hydrolysis and the formation of oxybromide. osti.gov

The process typically involves heating the hydrated salt under a dynamic vacuum. The dehydration can proceed in a stepwise manner, and the final temperature and duration of the vacuum treatment are critical for ensuring complete water removal. Studies have shown that a proper dehydration under vacuum can yield phase-pure anhydrous Lanthanum(III) bromide. osti.gov The application of a vacuum not only improves the efficiency of the dehydration process but also assists in the formation of solid solutions when co-dehydrating with other lanthanide bromides. osti.gov

Dehydration MethodKey AdvantagesKey Challenges
Thermal Dehydration Simple setup.High temperatures can promote hydrolysis and LaOBr formation. Requires careful atmospheric control.
Vacuum-Assisted Dehydration Lower processing temperatures, reducing hydrolysis risk. osti.gov More efficient water removal. osti.govRequires vacuum equipment. Potential for incomplete dehydration if not optimized.

Role of Ammonium Halide Additives in Dehydration Efficacy

The use of ammonium halide additives, particularly ammonium bromide (NH₄Br), is a widely adopted and effective strategy for preparing anhydrous rare earth halides from their hydrated precursors. researchgate.net This method, often referred to as the "ammonium-halide route," significantly improves the efficacy of the dehydration process by actively suppressing hydrolysis. researchgate.netsemanticscholar.org

The addition of an appropriate amount of NH₄Br to this compound before thermal treatment effectively restrains the formation of lanthanum oxybromide. researchgate.net The mechanism involves the reaction of the lanthanum compound with ammonium bromide at elevated temperatures. This process is believed to proceed through the formation of ternary bromide intermediates, such as (NH₄)₂LaBr₅. researchgate.net These intermediates are more stable under heating and decompose at higher temperatures to yield the anhydrous LaBr₃, while the ammonium bromide sublimes and decomposes into ammonia (B1221849) and hydrogen bromide. wikipedia.org The presence of hydrogen bromide in the local atmosphere helps to shift the equilibrium away from the hydrolysis reaction, further preventing the formation of LaOBr. researchgate.net

Research has shown that this method is not only efficient for laboratory-scale synthesis but also holds promise for large-scale industrial production of high-purity anhydrous Lanthanum(III) bromide. researchgate.net The successful application of this route yields a final product with a significantly reduced content of the deleterious LaOBr impurity. researchgate.net

Strategies for Mitigating Hydrolysis During Dehydration

Hydrolysis is a significant obstacle during the thermal dehydration of this compound. At elevated temperatures, the hydrated salt can react with its own water of crystallization to form lanthanum oxybromide (LaOBr), an impurity that can negatively impact the performance of the final material, especially in applications like scintillation detectors. researchgate.netosti.gov Several strategies have been developed to mitigate this issue.

Ammonium Bromide Addition: As detailed in the previous section, the most effective method is the addition of ammonium bromide (NH₄Br). researchgate.net This additive creates a reactive atmosphere that inhibits the formation of oxybromides. researchgate.net

Stepped Dehydration: A carefully controlled, stepped heating process is crucial. researchgate.net Rather than rapidly increasing the temperature, the hydrated salt is heated through several stages. This allows for the gradual removal of water at lower temperatures where the rate of hydrolysis is slower. osti.gov Thermal analysis techniques like Differential Thermal Analysis/Thermogravimetry (DTA/TG) are used to determine the optimal temperature stages for water removal without inducing significant hydrolysis. researchgate.net

Atmospheric Control: The composition of the atmosphere during dehydration is a critical parameter. Performing the dehydration under a flow of an inert gas, such as argon, can help carry away the evolved water vapor, reducing its partial pressure and thus the likelihood of hydrolysis. osti.gov An even more effective approach, analogous to the use of HCl for dehydrating lanthanum chloride, involves creating a reactive atmosphere of dry hydrogen bromide (HBr) gas. researchgate.net This actively reverses the hydrolysis reaction.

Vacuum Dehydration: Applying a vacuum during the heating process is another strategy to promote efficient dehydration. osti.govosti.gov Heating under vacuum lowers the boiling point of water, allowing for its removal at lower temperatures, thereby reducing the thermal driving force for hydrolysis. osti.gov This technique can improve dehydration efficiency; however, care must be taken to ensure complete water removal. Incomplete dehydration under vacuum can still lead to the formation of oxyhalides if the temperature is subsequently raised. osti.govosti.gov

The table below summarizes the primary strategies employed to prevent hydrolysis.

StrategyMechanism/PrincipleKey ParametersOutcome
Ammonium Bromide (NH₄Br) Addition Forms intermediate compounds and generates an HBr atmosphere, suppressing the hydrolysis reaction. researchgate.netAmount of NH₄Br, heating rate.Significantly reduces LaOBr impurity, yielding high-purity anhydrous LaBr₃. researchgate.net
Stepped Thermal Treatment Gradual heating allows for controlled removal of water at temperatures below the onset of significant hydrolysis. researchgate.netSpecific temperature plateaus and hold times.Minimizes hydrolysis by separating water removal from high-temperature stages. researchgate.net
Atmospheric Control Using inert gas flow to remove water vapor or a reactive HBr atmosphere to reverse hydrolysis. osti.govresearchgate.netGas flow rate, atmosphere composition (e.g., Argon, HBr).Prevents the reaction between the salt and evolved water vapor. osti.gov
Vacuum Dehydration Lowers the boiling point of water, enabling dehydration at lower temperatures where hydrolysis is less favorable. osti.govVacuum level, temperature profile.Improves dehydration efficiency but requires careful control to avoid incomplete water removal. osti.govosti.gov

Advanced Structural Elucidation and Crystallography

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) provides the most definitive data on the crystal structure of a compound. For lanthanum bromide hydrate (B1144303), studies have successfully characterized its hydrated forms. The most common stable hydrate is the heptahydrate.

Research has identified the crystal structure of Lanthanum(III) bromide heptahydrate as a dimeric complex, with the formula {La(μ-Br)(H₂O)₇₂}₂. nih.gov In this structure, two lanthanum centers are bridged by two bromide ions. Each lanthanum atom is also coordinated to seven water molecules, resulting in a 9-coordinate environment for the metal center. nih.gov The remaining bromide ions act as counter-anions in the crystal lattice. This dimeric arrangement is a key structural feature of the solid-state hydrate. Dissolving the heptahydrate in methanol (B129727) can lead to the formation of a mixed solvate monomeric species, La(H₂O)₇(MeOH)₂₃, where the lanthanum ion retains its 9-coordination. nih.gov

Table 1: Crystallographic Data for Lanthanum(III) Bromide Hydrate Derivatives

CompoundFormulaCrystal SystemSpace GroupCoordination Number (La³⁺)Key Structural Feature
Lanthanum(III) bromide heptahydrate{La(μ-Br)(H₂O)₇₂}₂--9μ-Bromo-bridged dimer nih.gov
Methanol-aqua solvateLa(H₂O)₇(MeOH)₂₃--9Monomeric mixed-ligand complex nih.gov

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Refinement

Powder X-ray diffraction is an essential tool for identifying the various crystalline phases of lanthanum bromide that form during dehydration and for refining their structural parameters. The dehydration of lanthanum bromide heptahydrate is a multi-step process involving several intermediate hydrates before the anhydrous form is obtained. osti.govosti.gov

The typical dehydration sequence observed via in-situ PXRD is:

Crystalline Heptahydrate (LaBr₃·7H₂O): The initial, stable hydrated form.

Crystalline Trihydrate (LaBr₃·3H₂O): Formed upon initial heating.

Amorphous Monohydrate: Further heating leads to the loss of crystallinity, forming an amorphous phase believed to be a monohydrate. osti.govosti.gov The presence of amorphous hydrates during this process is a significant finding. osti.gov

Crystalline Anhydrous (LaBr₃): Upon complete removal of water at higher temperatures (above 120 °C under vacuum), the material recrystallizes into the anhydrous hexagonal LaBr₃ structure. osti.gov

Rietveld refinement of the final PXRD patterns is used to confirm the formation of phase-pure, stoichiometric anhydrous LaBr₃ and to determine its precise lattice parameters. osti.gov This analysis confirms that a proper vacuum dehydration process can yield the desired anhydrous material without bromine loss. osti.gov

Table 2: Phases Identified by PXRD During Thermal Dehydration of Lanthanum Bromide Hydrate

PhaseCrystallinityApproximate Temperature Range (°C, under vacuum)Reference
Heptahydrate to TrihydrateCrystallineRoom Temp - ~80 osti.govosti.gov
Trihydrate to "Amorphous" MonohydrateCrystalline → Amorphous~80 - ~120 osti.govosti.gov
"Amorphous" Monohydrate to Anhydrous LaBr₃Amorphous → Crystalline>120 osti.gov

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure Determination

EXAFS spectroscopy probes the local atomic environment around a specific element, providing information on coordination numbers and interatomic distances. For lanthanum bromide hydrate, EXAFS studies at the La L₃- and K-edges have been crucial for characterizing the hydration structure of the La³⁺ ion.

Studies on aqueous solutions and solid hydrated salts consistently show that the La³⁺ ion is hydrated by approximately nine water molecules. nih.govnih.gov The structure of the hydrated ion is indistinguishable between the aqueous solution and the solid hydrated trifluoromethanesulfonate (B1224126) salt, indicating a stable, well-defined first hydration shell. nih.gov The geometry is identified as a tricapped trigonal prism (TTP). nih.govrsc.org This geometry consists of two distinct sets of coordinated water molecules: six at the vertices of a trigonal prism and three in "capping" positions on the rectangular faces.

The La-O bond distances determined by EXAFS show a split, with the six prismatic water molecules being closer to the lanthanum ion than the three capping water molecules.

Table 3: Local Structure Parameters for Hydrated La³⁺ from EXAFS Studies

ParameterValue (Å)Coordination EnvironmentReference
Mean La-O bond distance~2.54Aqueous solution researchgate.net
La-O (prismatic) bond distance2.515Aqueous solution / Solid hydrate rsc.orgrsc.org
La-O (capping) bond distance2.66Aqueous solution / Solid hydrate rsc.orgrsc.org
La³⁺ Coordination Number (CN)~9.2Aqueous solution nih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructure Analysis

While specific HRTEM studies on lanthanum bromide hydrate are not widely reported, Scanning Electron Microscopy (SEM) has been used to analyze the microstructure and morphology during dehydration. SEM images reveal that the initial heptahydrate, upon partial dehydration, forms agglomerated powders. osti.gov These images show that the dehydration process begins on the exterior of the crystals and progresses inward. osti.gov This observation helps explain why poor heat transfer during vacuum dehydration can lead to the presence of residual hydrates within a seemingly dry powder. osti.govosti.gov

Temperature-Dependent Crystallography and Structural Evolution Studies

The structural evolution of lanthanum bromide hydrate as a function of temperature has been extensively studied using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and in-situ PXRD. osti.govosti.gov These studies map the complex, reconstructive phase transformations that occur during dehydration. osti.gov

The process under vacuum involves multiple steps:

LaBr₃·7H₂O → LaBr₃·3H₂O: The first major weight loss corresponds to the removal of four water molecules.

LaBr₃·3H₂O → LaBr₃·H₂O: The next step involves the loss of two more water molecules. This transition is often accompanied by a loss of long-range crystalline order, leading to an amorphous phase. osti.govosti.gov

LaBr₃·H₂O → LaBr₃: The final water molecule is expelled at a higher temperature, leading to the crystallization of the anhydrous product. osti.govosti.gov

The application of a vacuum significantly lowers the temperatures required for these dehydration steps compared to heating in air or nitrogen. osti.gov

Table 4: Thermal Dehydration Stages of Lanthanum Bromide Hydrate

Dehydration StepDecomposition Temperature (°C, under vacuum)Structural ChangeReference
Decomposition of Heptahydrate/Trihydrate~60-120Crystalline → Crystalline/Amorphous osti.govosti.gov
Decomposition of Monohydrate>120Amorphous → Crystalline (Anhydrous) osti.govosti.gov

Investigation of Hydration Shell Structures and Coordination Geometries in Solution and Solid States

The coordination of water molecules around the La³⁺ ion is a central aspect of its chemistry. In both aqueous solution and crystalline hydrates, the lanthanum ion exhibits a strong preference for a high coordination number, typically nine. nih.govrsc.org

Solid State: As established by SC-XRD on the heptahydrate, the solid-state structure involves a 9-coordinate La³⁺ ion with seven water molecules and two bridging bromide ions in its primary coordination sphere. nih.gov In other solid salts like lanthanum trifluoromethanesulfonate, the La³⁺ ion is coordinated to nine water molecules, forming a [La(H₂O)₉]³⁺ cation. nih.gov

Solution State: In aqueous solution, EXAFS, X-ray diffraction, and molecular dynamics simulations confirm the predominance of the nonaaqualanthanum(III) ion, [La(H₂O)₉]³⁺. nih.govrsc.orgresearchgate.net The structure is best described as a tricapped trigonal prism (TTP). nih.govrsc.orgrsc.org This geometry features two distinct La-O distances for the prismatic (shorter, ~2.52 Å) and capping (longer, ~2.66 Å) water molecules. rsc.orgrsc.org A second hydration shell is also present, with about 12 water molecules hydrogen-bonded to the prismatic waters of the first shell at a distance of approximately 4.40 Å from the La³⁺ ion. rsc.org

Table 5: Coordination Geometry of Hydrated La³⁺

StateCoordination GeometryCoordination NumberLa-O Bond Distances (Å)Reference
Aqueous SolutionTricapped Trigonal Prism (TTP)92.515 (prismatic), 2.66 (capping) rsc.orgrsc.org
Solid Hydrated SaltTricapped Trigonal Prism (TTP)9Mean ~2.555 nih.govrsc.org

Studies on Solvation Dynamics and Ion Pairing Phenomena in Aqueous Solutions

In concentrated aqueous solutions of Lanthanum(III) bromide, interactions are not limited to the hydration of the cation. The interplay between the La³⁺ cation, Br⁻ anion, and water molecules leads to solvation dynamics and ion pairing.

Terahertz (THz) absorption spectroscopy has been used to study these phenomena in LaBr₃ solutions. psu.edu These studies can distinguish between the rattling modes of hydrated anions and cations. For LaBr₃, a cation mode is observed around 120 cm⁻¹, and a bromide rattling mode is seen around 80 cm⁻¹. psu.edu

The concentration dependence of the THz absorption indicates the formation of ion pairs with increasing salt concentration. psu.edu The data for lanthanum halides suggest the formation of solvent-shared ion pairs, where a water molecule is located between the cation and the anion, rather than direct contact ion pairs. psu.edursc.org This is supported by dielectric relaxation spectroscopy, which also points to modest levels of association, mostly in the form of double-solvent-separated or solvent-shared ion pairs. researchgate.net The debate continues, as some scattering studies have suggested the possibility of inner-sphere complexes (contact ion pairs) of the type [LaCl(H₂O)₈]²⁺ in concentrated chloride solutions. psu.edu However, for the more weakly complexing bromide ion, outer-sphere interactions are considered more likely. researchgate.net

Comprehensive Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, including the interactions within the hydration sphere of Lanthanum(III) bromide hydrate (B1144303). The presence of water molecules gives rise to characteristic absorption bands corresponding to stretching and bending vibrations. In hydrated lanthanide halides, the vibrational frequencies of water are influenced by the strong interaction with the La³⁺ ion. rsc.org

Studies on related lanthanide halide hydrates have shown that the coordination of water molecules to the metal center leads to shifts in the O-H stretching and H-O-H bending frequencies compared to bulk water. These shifts provide information on the strength of the La-O bond and the hydrogen bonding network within the crystal lattice. While specific FT-IR data for Lanthanum(III) bromide hydrate is not extensively detailed in the provided results, the principles of vibrational analysis suggest that the spectra would be dominated by features of the coordinated water.

Raman Spectroscopy for Lattice Dynamics and Molecular Fingerprinting

Raman spectroscopy complements FT-IR by providing information on lattice dynamics and molecular fingerprinting, particularly for low-frequency modes. In the context of this compound, Raman scattering can be used to investigate the vibrational modes involving the La-Br bonds and the collective modes of the crystal lattice.

In studies of lanthanide(III) ions in solution, Raman spectroscopy has been employed to study complex formation in bromide and chloride systems. acs.org These studies help in determining the coordination number of the lanthanide ions. For solid this compound, Raman spectra would reveal distinct peaks corresponding to the symmetric and asymmetric stretching and bending modes of the LaBr₃ unit as perturbed by the water of hydration. The low-frequency region of the Raman spectrum is particularly sensitive to the lattice vibrations, providing a fingerprint of the crystal structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements on the surface of a material. numberanalytics.comnumberanalytics.com For this compound, XPS can confirm the presence of Lanthanum, Bromine, and Oxygen and determine their chemical states.

The La 3d XPS spectrum is characteristic, showing well-separated spin-orbit components (3d₅/₂ and 3d₃/₂) which are further split by multiplet splitting. thermofisher.com The binding energies of these peaks are indicative of the oxidation state of lanthanum, which is expected to be +3 in this compound. science.gov For example, the binding energy for La 3d₅/₂ in La(OH)₃ is around 834.7 eV. thermofisher.com The presence of water of hydration would be confirmed by the O 1s signal. Surface analysis is critical as lanthanum compounds can be highly reactive and may hydrolyze or react with atmospheric CO₂ to form surface carbonates. thermofisher.com

Terahertz Absorption Spectroscopy for Hydration Shell Dynamics

Terahertz (THz) absorption spectroscopy is a powerful tool for studying the low-frequency vibrational modes associated with the hydration shell of ions in solution. psu.eduresearchgate.netnih.govnih.gov This technique is particularly sensitive to the collective hydrogen bond network of water. psu.eduresearchgate.net

Studies on aqueous solutions of LaBr₃ have utilized THz spectroscopy to probe the dynamics of the hydration shells around the La³⁺ and Br⁻ ions. psu.eduresearchgate.net The spectra reveal distinct resonances that are assigned to the "rattling" modes of the cation and anion within their respective hydration cages. psu.eduresearchgate.net Specifically, a cation mode for La³⁺ is observed around 120 cm⁻¹, and a bromide rattling mode is seen at approximately 80 cm⁻¹. psu.edu The concentration dependence of the THz absorption spectra can also provide insights into ion-pairing phenomena. psu.eduresearchgate.net

Table 2: Terahertz Vibrational Resonances for Hydrated Lanthanum Bromide Species

SpeciesCenter Frequency (cm⁻¹)AssignmentReference
Hydrated La³⁺~120Cation rattling mode psu.edu
Hydrated Br⁻~80Anion rattling mode psu.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons. Lanthanum(III) itself is diamagnetic (no unpaired electrons) and therefore EPR silent. However, EPR can be used to study this compound if it is doped with a paramagnetic ion, such as Gadolinium(III) (Gd³⁺).

Studies have been conducted on Gd³⁺-doped LaBr₃ to investigate the zero-field splitting of the gadolinium ion. researchgate.netresearchgate.net The EPR spectra of such doped materials provide information about the local symmetry of the site where the paramagnetic ion substitutes for the La³⁺ ion. The differences in the EPR spectra can be related to the coordination of the ion and its degree of hydration. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of materials. For lanthanide compounds, standard DFT can be challenging due to the complex nature of f-orbital electrons. materialsmodeling.orgarxiv.org However, more advanced DFT approaches, such as those including Hubbard U corrections (DFT+U) or hybrid functionals, have been employed to achieve better agreement with experimental data. materialsmodeling.orgarxiv.org

Studies on anhydrous Lanthanum(III) bromide (LaBr₃) using methods like the quasiparticle self-consistent GW (QPscGW) approach, which is considered a benchmark, have provided a detailed understanding of its electronic band structure. materialsmodeling.orgarxiv.org These parameter-free calculations have successfully reproduced the material's band gap and the correct ordering and spacing of the Lanthanum 4f and 5d electronic states. materialsmodeling.orgarxiv.org The results from such high-level calculations serve as a reference to calibrate more computationally efficient methods like DFT+U and hybrid functionals. materialsmodeling.orgarxiv.org

When considering the hydrated form, DFT calculations have been instrumental in optimizing the geometries of hydrated lanthanum ions and their complexes. scholaris.ca For the hydrated La³⁺ ion, DFT calculations have been used to determine bond distances for various chloride complexes, which serve as a good analogue for bromide complexes. scholaris.ca These calculations show a clear relationship between the number of halide ligands and the number of coordinated water molecules. scholaris.ca DFT has also been used to evaluate the stability of different isomers of lanthanide complexes, providing insights into their preferred structures. researchgate.net

Møller-Plesset Perturbation Theory (MP2) for Electron Correlation Effects

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that explicitly includes electron correlation effects. researchgate.net These effects are crucial for accurately describing systems with heavy elements like lanthanum and for modeling non-covalent interactions, such as those between the ion and water molecules. researchgate.netpreprints.org

While computationally more demanding than DFT, MP2 calculations provide a higher level of theory for determining the structures and energetics of lanthanide aqua ions. researchgate.net Studies comparing different computational methods have shown that results from Hartree-Fock (HF) calculations can align well with experimental data for certain ionic systems, but methods like MP2 are generally necessary to account for electron correlation. researchgate.net For instance, ab initio calculations using both RHF and MP2 methods have been performed to study the structural and energetic characteristics of [La(H₂O)₈]³⁺ and [La(H₂O)₉]³⁺ aqua ions. researchgate.net

Research employing MP2 level of theory has been crucial in settling debates about the hydration number of lanthanide ions. At the SCS-MP2 (spin-component-scaled MP2) level, calculations predict that the preferred hydration number is 9 for early lanthanides, including Lanthanum(III), which is in good agreement with experimental evidence. researchgate.net This contrasts with some DFT functionals that may predict a coordination number of 8. researchgate.net MP2 calculations on a lanthanum(III) complex with a triazole ligand also highlight the method's utility in determining the geometry and bonding characteristics, showing a closing of the OCO angle and a lengthening of C-O bonds upon coordination to the lanthanum ion. preprints.org

Quantum Chemical Analysis of Metal-Ligand Bonding Character

Quantum chemical analyses provide a detailed picture of the bonding between the central lanthanum ion and its ligands (bromide ions and water molecules). The interaction in hydrated lanthanide complexes is primarily electrostatic, governed by the high charge of the La³⁺ ion. However, the nature of the metal-ligand bond has been a subject of detailed investigation.

The La-O bond in the hydrated lanthanum ion is considered relatively weak, which contributes to a rapid exchange of water molecules in the first coordination shell. researchgate.net The strength of this bond can be quantified by its force constant. For example, SCAN/MM MD simulations calculated a La-O stretching frequency of 331 cm⁻¹ and a force constant of 92 N/m. researchgate.net An ab initio QM/MM MD approach yielded a weaker force constant of 53 N/m, which helps explain the rapid ligand exchange dynamics observed. researchgate.net

The coordination geometry itself offers clues about the bonding character. The position of oxygen atoms in the first and second hydration shells can be used to determine the M–O(I)⋯O(II) angle, which indicates the nature of the M-O bond with the water molecules in the first shell. rsc.org In the solid state, the hydrated lanthanum(III) ion typically adopts a tricapped trigonal prismatic geometry, with nine-coordination. rsc.orgresearchgate.net In this structure, there are two distinct sets of La-O distances: six water molecules in the trigonal prismatic positions and three in the capping positions, with the latter being more weakly bound. rsc.org

MethodSpeciesLa-O Bond Distance (Å)Coordination Number (CN)
EXAFS (Aqueous Solution)[La(H₂O)₉]³⁺2.538 - 2.5429
Crystallography (Solid State)[La(H₂O)₉]³⁺2.555 (mean)9
Ab initio QM/MM MDHydrated La³⁺2.659.55
SCAN/MM MDHydrated La³⁺2.56Not specified
Classical MDHydrated La³⁺2.568.9

Molecular Dynamics Simulations of Hydration and Solvation Phenomena

Molecular Dynamics (MD) simulations are indispensable for studying the dynamic processes of hydration and solvation around an ion. For Lanthanum(III), MD simulations have been crucial for understanding the structure and dynamics of its coordination shells in aqueous solution. researchgate.netnih.gov

Early MD approaches often struggled to accurately represent the complex interactions, particularly many-body effects, which are significant for highly charged lanthanide ions. researchgate.netnih.gov The development of polarizable force fields and quantum mechanics/molecular mechanics (QM/MM) methods has led to more accurate simulations. researchgate.netnih.gov QM/MM MD simulations, where the ion and its first hydration shell are treated with quantum mechanics and the rest of the solvent with classical mechanics, have clarified ambiguities from various studies. researchgate.net

These advanced simulations have shown that for La(III), both nine- and ten-coordinated hydrate (B1144303) structures can coexist and interchange on a nanosecond or even sub-nanosecond timescale. researchgate.net This rapid exchange is significantly faster than for other trivalent metal ions. researchgate.net SCAN/molecular mechanics (SCAN/MM) MD simulations revealed two distinct hydration shells, with a La-O bond distance of 2.56 Å in the first shell. researchgate.net The mean residence time (MRT) of water molecules in this first shell was found to be 208 ps, indicating a relatively flexible structure. researchgate.net Terahertz (THz) absorption spectroscopy, combined with chemical equilibrium models, has been used to probe these hydration shells and has indicated the formation of solvent-shared ion pairs between lanthanum and bromide ions as solute concentration increases. researchgate.net

Thermodynamic Calculations of Hydration Energies and Species Stability

Thermodynamic calculations provide fundamental data on the stability of hydrated species and the energetics of the hydration process. The dehydration of lanthanide salt hydrates is a multi-step process, with the material passing through various hydrated forms before reaching a stable anhydrous state. researchgate.netosti.gov

The Gibbs free energy of hydration (ΔG°hyd) is a key thermodynamic parameter. For La³⁺, the DFT-calculated Gibbs free energy of hydration is -3060.7 kJ mol⁻¹. researchgate.net Such calculations are essential for developing thermodynamic models used to predict the behavior of these ions in various chemical environments. scholaris.ca

Research on Advanced Applications and Functional Materials

Development of Lanthanum(III) Bromide-Based Scintillation Materials

Lanthanum(III) bromide (LaBr₃) has emerged as a premier inorganic scintillator for gamma-ray detection and spectroscopy. researchgate.net Its inherent properties, when enhanced through doping, provide exceptional performance in applications ranging from medical imaging and geophysical exploration to nuclear security. researchgate.netsot.com.sg Research has focused on optimizing its scintillation characteristics, primarily through the introduction of dopants and refinement of crystal fabrication methods.

Undoped Lanthanum(III) bromide is not an efficient scintillator, but the introduction of an activator, such as cerium (Ce), dramatically transforms its performance. google.com Cerium-doped Lanthanum(III) bromide (LaBr₃:Ce) is renowned for its high light output, rapid response time, and outstanding energy resolution, properties that are superior to many conventional scintillators like Sodium Iodide (NaI(Tl)). researchgate.netamericanelements.com

The concentration of the cerium dopant is a critical parameter that influences the scintillator's properties. osti.gov Studies have shown that varying the Ce³⁺ concentration affects the rise time of the scintillation pulse, with higher concentrations leading to faster rise times. osti.gov Optimal doping levels, typically ranging from 0.2% to 30% by molar weight, are chosen to maximize light yield and improve timing resolution. osti.govgoogle.com LaBr₃:Ce scintillators can produce approximately 60,000 to 80,000 photons per mega-electron volt (MeV) of deposited energy, which is significantly higher than many other materials. researchgate.netosti.govresearchgate.net This high light output is a key factor in its excellent energy resolution. osti.gov

Further enhancements in performance have been achieved through co-doping. The introduction of divalent cations like Strontium (Sr²⁺), Calcium (Ca²⁺), or Barium (Ba²⁺) alongside cerium has been shown to improve the energy resolution even further. aip.org This "enhanced" LaBr₃, often denoted as LaBr₃(Ce+Sr), raises the bar for energy resolution, achieving values as low as 2.2% at 662 keV. luxiumsolutions.comluxiumsolutions.com The co-doping also results in a higher photoelectron yield and can introduce new features, such as different decay time characteristics for gamma and alpha particle interactions, allowing for improved background discrimination through digital pulse-shaping techniques. luxiumsolutions.comluxiumsolutions.com

Table 1: Comparative Scintillation Properties of Standard and Enhanced LaBr₃

PropertyStandard LaBr₃(Ce)Enhanced LaBr₃(Ce+Sr)Unit
Energy Resolution @ 662 keV 2.6%2.2%FWHM
Light Yield 6373photons/keVγ
Photoelectron Yield 165>190% of NaI(Tl)
Primary Decay Time 0.0160.025µs
Wavelength of Emission Max 380385nm

Source: Luxium Solutions. luxiumsolutions.com

The superior energy resolution of doped LaBr₃ is directly linked to its high light output and the proportionality of its response to gamma-ray energy. osti.govhalide-crylink.com Proportionality refers to the linear relationship between the energy of the incident radiation and the number of scintillation photons produced. LaBr₃:Ce exhibits better proportionality compared to scintillators like LSO and NaI(Tl), which contributes significantly to its high resolution. osti.gov

The mechanism for resolution enhancement through co-doping involves the material's electronic structure and defect chemistry. aip.org Theoretical studies based on electronic structure calculations suggest a multi-step process:

Electron Trapping: During the initial thermalization of hot carriers created by incident radiation, bromine vacancies (VBr) act as the primary electron traps. aip.org

Defect Engineering: Co-doping with an element like strontium increases the concentration of these bromine vacancies by several orders of magnitude. The strontium ions (SrLa) bind to the bromine vacancies (VBr) to form stable, neutral complexes. aip.org

Trap Level Modification: Crucially, the association of strontium with the bromine vacancy causes the deep energy level of the isolated vacancy to move closer to the conduction band edge. aip.org This modification is essential for reducing the likelihood of Auger quenching, a non-radiative process that limits light output. aip.org

Luminescence Activation: Electrons are subsequently de-trapped from these modified vacancy complexes and can then activate cerium dopants that have previously captured a hole, leading to efficient luminescence. aip.org

This mechanism effectively reduces non-linear quenching processes, improving the linearity of the light yield and, consequently, enhancing the energy resolution. aip.orgluxiumsolutions.com

The fabrication of high-quality LaBr₃:Ce crystals is challenging due to the material's highly hygroscopic nature and tendency to crack from thermal stress. researchgate.net Therefore, the raw materials must be anhydrous, free of impurities like lanthanum oxybromide (LaOBr), and the growth process must be carefully controlled. researchgate.netresearchgate.net

The Bridgman technique is a widely used melt-based method for growing large, single crystals of LaBr₃:Ce. osti.govosti.govresearchgate.net In this process, the raw material is placed in a crucible (often a quartz ampoule) within a furnace that has a controlled temperature gradient. osti.govresearchgate.net The crucible is slowly lowered through the gradient, allowing the melt to solidify into a single crystal. osti.gov Key parameters, such as the lowering velocity (typically 0.5-1.0 mm/h) and the shape of the ampoule, are optimized to control the crystal orientation and prevent cracking. researchgate.netacs.org A self-seeding variation of the Bridgman technique has been successfully used to produce large ingots up to 38 mm in diameter. researchgate.netacs.org

A more novel approach is the Hot Wall Evaporation (HWE) technique. nih.gov This vapor deposition method allows for the time- and cost-efficient production of large-area, thick polycrystalline scintillator films. nih.gov In HWE, LaBr₃ and CeBr₃ salts are co-deposited onto a substrate, enabling precise control over the dopant concentration. nih.gov This technique avoids many issues associated with melt growth, such as slow growth rates and cracking, and can produce films up to 1 cm thick in a matter of hours. nih.gov

Regardless of the method, the hygroscopic nature of LaBr₃ necessitates that all handling, cutting, and polishing be done in a moisture-free environment, such as using non-aqueous slurries. osti.gov The final crystal must be hermetically sealed and packaged with a light-sensing device like a photomultiplier tube (PMT) to ensure its long-term stability and performance. sot.com.sgluxiumsolutions.com

Catalytic Applications in Organic Transformations

Lanthanum(III) compounds, including lanthanum(III) bromide, are recognized for their utility as Lewis acid catalysts in organic synthesis. guidechem.com They can be used to create both homogeneous and heterogeneous catalytic systems that promote a variety of chemical reactions with high efficiency and selectivity. guidechem.comsamaterials.com

Lanthanum(III) bromide can serve as a catalyst or a precursor for more complex catalytic systems. guidechem.comsamaterials.com In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, solid lanthanum compounds are employed. For instance, a binary system of lanthanum oxide (La₂O₃) and a co-catalyst like tetrabutyl ammonium (B1175870) bromide has been shown to be highly effective for the cycloaddition of carbon dioxide (CO₂) to epoxides, an important reaction for converting greenhouse gases into valuable chemicals like propylene (B89431) carbonate. rsc.org This heterogeneous system is robust and can be recycled multiple times without a significant loss of activity or selectivity. rsc.org Lanthanum oxide itself has been explored as a recyclable heterogeneous catalyst for C-N cross-coupling reactions. researchgate.net

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Lanthanum(III) compounds can be used to prepare highly active catalysts in situ. For example, highly active dinuclear La(III) catalysts for the transesterification of esters with various alcohols are prepared from precursors like lanthanum(III) isopropoxide. rsc.org Similarly, a nearly neutral "lanthanum(III) nitrate (B79036) alkoxide" catalyst can be generated in situ from inexpensive and stable lanthanum(III) nitrate hydrate (B1144303). rsc.org These systems leverage the Lewis acidity of the lanthanum(III) ion to activate substrates.

The catalytic activity of lanthanum(III) compounds stems from the La³⁺ ion's ability to act as a Lewis acid, activating reactants by accepting electron pairs. This principle underpins their effectiveness in various transformations.

In the La₂O₃/tetrabutyl ammonium bromide catalyzed cycloaddition of CO₂, a plausible reaction mechanism has been proposed based on kinetic measurements and spectroscopic analysis, supported by density functional theory (DFT) calculations. rsc.org The lanthanum center is believed to activate the epoxide, while the bromide ion from the co-catalyst acts as a nucleophile to initiate ring-opening, facilitating the subsequent reaction with CO₂. rsc.org

For transesterification reactions, lanthanum(III) catalysts exhibit remarkable efficiency and chemoselectivity. rsc.org Ligand-assisted or additive-enhanced lanthanum(III) catalysts can function as effective acid-base combined systems. rsc.org The catalyst prepared from lanthanum(III) nitrate hydrate is particularly useful for the non-epimerized transesterification of α-substituted chiral carboxylic esters. rsc.org This high degree of chemoselectivity is crucial as it preserves the stereochemistry of chiral molecules, a critical requirement in pharmaceutical synthesis. rsc.org The reaction proceeds efficiently even under azeotropic reflux conditions, and the resulting products are often pure enough to not require complex purification procedures. rsc.org

Fundamental Studies in Environmental Remediation: Phosphate (B84403) Binding Mechanisms in Aqueous Systems

Lanthanum(III) bromide hydrate is implicated in environmental remediation, primarily through the strong affinity of the lanthanum(III) ion for phosphate. stanfordmaterials.comsamaterials.comamericanelements.com The capacity of lanthanum to bind with phosphates in water is a cornerstone of its use in water treatment applications to combat eutrophication caused by excess phosphorus. americanelements.commdpi.com Eutrophication, driven by high phosphate concentrations from industrial and domestic wastewater, leads to algal blooms and damages aquatic ecosystems. deswater.com

The primary mechanism of phosphate removal by lanthanum compounds is the formation of a highly stable and insoluble precipitate, lanthanum phosphate (LaPO₄). google.commdpi.comneowatertreatment.com This is a result of the low solubility product constant (Ksp) of LaPO₄, which is approximately 3.7 x 10⁻²³. mdpi.comeeer.org The reaction is a purely chemical precipitation process, which allows for predictable and stable operation over a wide pH range, typically between 6 and 9. neowatertreatment.com

Fundamental studies have identified several key interaction mechanisms between the dissolved lanthanum ions and phosphate in aqueous systems:

Ligand Exchange: This is considered a dominant mechanism where phosphate ions replace hydroxyl groups (-OH) on the surface of hydrated lanthanum species or lanthanum hydroxides. deswater.comresearchgate.netresearchgate.net

Inner-Sphere Complexation: Lanthanum ions form strong, direct coordinate bonds with oxygen atoms of the phosphate ions, creating stable inner-sphere complexes. mdpi.comresearchgate.netresearchgate.net

Electrostatic Attraction: At acidic to neutral pH, the surface of lanthanum-based materials can be positively charged, facilitating the attraction of negatively charged phosphate species like H₂PO₄⁻. deswater.comresearchgate.netresearchgate.net

The combination of these mechanisms ensures highly efficient and selective removal of phosphate from water, often reducing concentrations to less than 0.01 mg/L. neowatertreatment.comecologixsystems.com Research on various lanthanum-based materials, including lanthanum-modified mesoporous silica (B1680970) and biochar, confirms that these fundamental binding principles are broadly applicable. deswater.commdpi.com The high affinity and selectivity of lanthanum for phosphate over other common anions make it a superior choice compared to traditional coagulants like aluminum or ferric salts. neowatertreatment.comresearchgate.net

Table 1: Key Mechanisms of Phosphate Removal by Lanthanum(III) in Aqueous Systems

Mechanism Description Relevant Factors
Chemical Precipitation Formation of highly insoluble Lanthanum Phosphate (LaPO₄) due to its very low solubility product (Ksp). pH (effective over a broad range, 6-9), La(III) to PO₄³⁻ molar ratio. neowatertreatment.com
Ligand Exchange Phosphate ions displace hydroxyl groups or water molecules coordinated to the La(III) ion. Surface chemistry of the lanthanum material, pH of the solution. researchgate.netresearchgate.net
Inner-Sphere Complexation Direct bonding between the La(III) center and oxygen atoms of the phosphate ion. Strong affinity between La(III) and phosphate. mdpi.comresearchgate.net
Electrostatic Attraction Attraction between positively charged lanthanum species (at lower pH) and anionic phosphate ions. pH of the solution, surface charge of the adsorbent. deswater.comresearchgate.net

Role in High-Purity Crystal Growth for Optical and Electronic Devices

Lanthanum(III) bromide is a critical raw material for the growth of high-purity single crystals used in advanced optical and electronic devices, particularly radiation detectors. stanfordmaterials.comsamaterials.comnanochemazone.comamericanelements.com While the highly hygroscopic hydrate form must first be converted to the anhydrous state, it serves as a crucial precursor for these applications. samaterials.comstanfordmaterials.com The resulting crystals, especially when doped with cerium (Ce³⁺), exhibit exceptional scintillation properties. stanfordmaterials.comshalomeo.com

Scintillators are materials that emit light when excited by ionizing radiation. Ce-doped Lanthanum Bromide (Ce:LaBr₃) crystals are renowned for their performance in gamma-ray spectroscopy, which has applications in:

Medical Imaging (e.g., Positron Emission Tomography - PET) 360iresearch.compmarketresearch.comnih.gov

Nuclear Security and Non-proliferation Testing stanfordmaterials.comshalomeo.com

High-Energy Physics and Astrophysics shalomeo.compmarketresearch.com

Geological Exploration (e.g., Oil Well Logging) shalomeo.comepic-scintillator.com

The growth of large, high-quality LaBr₃ single crystals is challenging but is achieved using melt-based methods like the Bridgman-Stockbarger technique. acs.orgosti.govmdpi.com This process involves directionally solidifying the molten LaBr₃ in a sealed quartz ampoule. acs.orgosti.gov Careful control over growth parameters, such as the lowering velocity and thermal gradients, is essential to produce large, crack-free single crystals. acs.org

The resulting Ce:LaBr₃ crystals possess a unique combination of properties that make them superior to many traditional scintillators like Thallium-doped Sodium Iodide (NaI(Tl)). sot.com.sg

Table 2: Scintillation Properties of Cerium-Doped Lanthanum Bromide (Ce:LaBr₃) Crystals

Property Value / Characteristic Significance for Devices
Light Yield Very high (e.g., ~63,000 photons/MeV) High sensitivity and better signal-to-noise ratio in detectors. sot.com.sgluxiumsolutions.com
Energy Resolution Excellent (<3% FWHM at 662 keV) Precise identification of radionuclides by distinguishing between different gamma-ray energies. pmarketresearch.comosti.govresearchgate.net
Decay Time Fast (~16-30 ns) Enables high count rate capabilities and rapid data processing, crucial for TOF-PET and security screening. epic-scintillator.comosti.govsot.com.sg
Density High (5.08 g/cm³) High stopping efficiency for gamma rays, allowing for more compact detector designs. osti.govluxiumsolutions.com
Hygroscopicity High Requires hermetic encapsulation to protect the crystal from moisture, adding complexity to device manufacturing. sot.com.sgluxiumsolutions.com

The combination of high light output and fast response leads to the excellent energy and timing resolution observed in detectors based on these crystals. osti.gov These performance characteristics allow for the development of next-generation detectors with improved diagnostic accuracy in medicine and enhanced detection capabilities in security and physics research. shalomeo.com360iresearch.com

Phase Transformations and Thermal Behavior Studies

Investigation of Structural Phase Transitions Under Varying Environmental Conditions

The structural evolution of Lanthanum(III) bromide hydrate (B1144303) during dehydration is characterized by a series of phase transformations as water molecules are progressively removed from the crystal lattice. These transitions involve changes in crystal structure and symmetry. The dehydration process typically begins with the heptahydrate form and proceeds through lower hydrates before reaching the final anhydrous hexagonal structure. osti.govosti.gov

The application of vacuum has been shown to lower the temperatures at which these dehydration steps occur. osti.govosti.gov The structural transformations for Lanthanum(III) bromide hydrate as it loses water are detailed in the table below.

Hydration StateCrystal StructureSymmetrySpace Group
Heptahydrate (LaBr₃·7H₂O)Triclinic-P-1
Trihydrate (LaBr₃·3H₂O)Monoclinic-P2₁
Monohydrate (LaBr₃·H₂O)Orthorhombic-Pnma
Anhydrous (LaBr₃)Hexagonal-P6₃/m

Data sourced from: osti.gov

Studies under high pressure have also been conducted on various compounds to understand structural phase transitions, although specific data on this compound under varying pressure is not extensively detailed in the provided literature. aps.orgnih.govresearchgate.net However, the thermal treatment under vacuum is a well-documented condition that significantly influences its phase behavior. osti.govosti.gov

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC, Differential Thermal Analysis - DTA)

Thermal analysis techniques are essential for characterizing the dehydration and decomposition processes of this compound. abo.firedalyc.org These methods provide quantitative and qualitative data on mass changes, heat flow, and thermal events as a function of temperature. mt.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. redalyc.org For this compound, TGA is used to identify the distinct stages of dehydration by quantifying the mass loss corresponding to the removal of water molecules. osti.govosti.gov For instance, TGA data helps correlate the disappearance of crystalline hydrate phases with specific weight loss percentages. osti.gov

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): DSC and DTA are used to detect thermal events such as phase transitions and chemical reactions by measuring the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material. abo.fibohrium.com In the study of this compound, these techniques reveal multiple thermal events during dehydration, indicating the presence of several intermediate hydrates. osti.govosti.gov DTA curves for lanthanoid complexes show various endothermic and exothermic peaks that correspond to different decomposition steps. bohrium.com For example, DTA of as-received anhydrous LaBr₃ under a nitrogen atmosphere shows a sharp melting transition. spiedigitallibrary.org

Combined TGA-DTA or TGA-DSC analysis provides a comprehensive understanding of the thermal behavior, linking mass loss events directly to their energetic signatures (endothermic or exothermic processes). osti.govabo.fi

Characterization of Reconstructive Crystalline-Amorphous-Crystalline Phase Changes

A significant finding in the study of this compound's thermal behavior is the occurrence of a reconstructive crystalline-amorphous-crystalline phase transformation during dehydration. osti.govosti.gov This process involves a fundamental rearrangement of the atomic structure, unlike simpler displacive phase changes. osti.gov

The dehydration sequence, as revealed by in situ X-ray diffraction (XRD) and thermal analysis, follows three distinct stages as the temperature increases under vacuum: osti.govosti.gov

Crystalline Hydrates: At lower temperatures, the material exists as crystalline hydrates, such as the heptahydrate (LaBr₃·7H₂O) and trihydrate (LaBr₃·3H₂O). osti.govosti.gov

Amorphous Phase: As heating continues and the number of bound water molecules drops below that of the trihydrate, the material loses its long-range crystalline order and becomes amorphous. osti.govosti.gov This transition is observed through the disappearance of sharp diffraction patterns in XRD analysis. osti.gov

Crystalline Anhydrous: Upon further heating to temperatures typically above 120°C, the last of the bound water is expelled, and the material recrystallizes into the stable, anhydrous crystalline form of LaBr₃. osti.gov

This transformation pathway highlights the complexity of the dehydration process, where an intermediate amorphous state is formed before the final crystalline product is achieved. osti.govosti.gov

Influence of Thermal Treatment Regimes on Structural Integrity and Stability

The specific conditions of the thermal treatment have a profound impact on the structural integrity and chemical purity of the final anhydrous Lanthanum(III) bromide.

Incomplete Dehydration: Failing to completely remove all bound water during the heating process can lead to the formation of undesirable byproducts. osti.govosti.gov Residual amorphous hydrates or water can react at higher temperatures to form Lanthanum oxybromide (LaOBr). osti.govosti.gov The presence of oxyhalides is detrimental to the performance of the material in applications like scintillation detectors. osti.gov

High-Temperature Effects: Even after achieving the anhydrous form, high-temperature processing presents challenges. LaBr₃ can be thermally unstable at the high temperatures required for processes like densification. osti.gov Studies using DTA/TGA have shown that heating the material in a nitrogen atmosphere can lead to a loss of bromine, indicating decomposition and a loss of stoichiometry. spiedigitallibrary.org This is a critical consideration for melt processing and crystal growth. spiedigitallibrary.org

Atmosphere Control: The atmosphere during thermal treatment is crucial. Heating in air can lead to the oxidation of anhydrous Lanthanum bromide into Lanthanum oxybromide. google.com Therefore, dehydration and subsequent thermal treatments are often performed under vacuum or a dry inert gas to maintain the structural and chemical integrity of the compound. samaterials.comosti.govosti.gov Proper dehydration under controlled vacuum conditions can produce phase-pure, stoichiometric anhydrous LaBr₃ powder. osti.gov

Purity Assurance and Impurity Management in Research Materials

Advanced Analytical Techniques for Purity Assessment and Quantification

Ensuring the high purity of Lanthanum(III) bromide hydrate (B1144303) is paramount for its use in sensitive applications. A variety of advanced analytical techniques are employed to assess its purity and quantify the presence of any contaminants.

Inductively Coupled Plasma (ICP) based techniques, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are powerful tools for determining trace elemental impurities. researchgate.netresearchgate.netfrontiersin.org These methods offer high sensitivity and can detect a wide range of elements at concentrations down to parts per million (ppm) or even parts per billion (ppb). researchgate.netfrontiersin.org For example, ICP-MS has been successfully used for the direct determination of rare earth impurities in lanthanum oxide, a precursor for lanthanum bromide. researchgate.net

X-ray Diffraction (XRD) is a crucial technique for phase purity analysis. It allows for the identification of the crystalline phases present in a sample. google.com This is particularly important for detecting crystalline impurities like lanthanum oxybromide. google.com By comparing the diffraction pattern of the sample to known standards, the presence of any unwanted crystalline phases can be confirmed. osti.gov

Thermal analysis methods, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are employed to study the dehydration process of Lanthanum(III) bromide hydrate and to determine the optimal conditions to produce the anhydrous form without decomposition. researchgate.net These techniques can reveal the temperatures at which water is lost and at which the compound might start to decompose or react to form impurities. osti.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the anhydrous nature of lanthanum bromide, with the ability to detect water content down to less than 100 ppm. osti.gov

For a comprehensive purity assessment, a combination of these techniques is often employed.

Analytical Techniques for Purity Assessment of this compound

Analytical TechniquePurposeKey Findings/ApplicationsCitation
Titration (Argentometric, EDTA)Quantification of major components (Bromide, Lanthanum) and purity calculation.Used to determine the purity of anhydrous lanthanum bromide by quantifying LaOBr impurity. google.com
Inductively Coupled Plasma (ICP-MS, ICP-OES)Trace elemental impurity analysis.Detects a wide range of impurities at ppm to ppb levels in lanthanum compounds. researchgate.netresearchgate.netfrontiersin.org
X-ray Diffraction (XRD)Phase purity analysis and identification of crystalline impurities.Confirms the presence of desired crystalline phase and detects impurities like LaOBr. google.comosti.gov
Thermal Analysis (DTA/TGA)Study of dehydration and decomposition processes.Determines optimal conditions for preparing anhydrous LaBr₃ and preventing impurity formation. osti.govresearchgate.net
Nuclear Magnetic Resonance (NMR)Detection of residual water.Confirms anhydrous nature of LaBr₃ with high sensitivity (<100 ppm water). osti.gov

Research into the Formation and Control of Lanthanum Oxybromide Impurities

A significant challenge in the synthesis and handling of Lanthanum(III) bromide is the formation of lanthanum oxybromide (LaOBr), a deleterious impurity that can negatively impact the material's performance, particularly in scintillation applications. researchgate.net

The formation of lanthanum oxybromide often occurs during the dehydration of this compound. researchgate.net If the dehydration process is not carefully controlled, hydrolysis can occur, leading to the formation of LaOBr. researchgate.net Research has shown that when heated in the presence of air and water vapor, anhydrous lanthanum bromide can be completely oxidized to lanthanum oxybromide at temperatures above 520°C. google.com

Several methods have been investigated to control and minimize the formation of LaOBr. One effective approach involves the use of an ammonium (B1175870) bromide (NH₄Br) additive during the dehydration of this compound. researchgate.net The NH₄Br acts to suppress the hydrolysis of LaBr₃, thereby reducing the formation of LaOBr. researchgate.net Studies have focused on optimizing the amount of NH₄Br used, as well as the dehydration temperature and atmosphere, to achieve high-purity anhydrous LaBr₃. researchgate.net

Another synthetic route to lanthanum oxybromide involves the reaction of lanthanum oxide (La₂O₃) with ammonium bromide at elevated temperatures. iaea.org Investigations have shown that at 450°C, the reaction products are LaOBr·H₂O and LaOBr, while at temperatures above 700°C, anhydrous LaOBr is formed. iaea.org This highlights the importance of precise temperature control in synthetic processes involving lanthanum compounds and bromide sources to avoid the unintentional formation of oxybromide impurities.

Furthermore, the reaction of lanthanum oxybromide with water vapor at ordinary temperature and pressure can lead to the formation of lanthanum hydroxide (B78521) bromide (La(OH)₂Br), indicating the reactivity of LaOBr in the presence of moisture. jlu.edu.cn

Formation and Control of Lanthanum Oxybromide (LaOBr)

Formation PathwayConditionsControl MethodCitation
Hydrolysis during dehydration of LaBr₃·xH₂OHeating in the presence of moisture.Use of NH₄Br additive to suppress hydrolysis. researchgate.net
Oxidation of anhydrous LaBr₃Heating above 520°C in air and water vapor.Controlling the atmosphere and temperature during synthesis and handling. google.com
Reaction of La₂O₃ with NH₄BrHeating at 450-700°C.Precise temperature control to avoid unintentional formation. iaea.org

Methodologies for Trace Impurity Analysis and Their Impact on Material Performance

The presence of even trace impurities in Lanthanum(III) bromide can have a profound impact on its performance characteristics, especially in applications like scintillation detectors where high light output and excellent energy resolution are crucial. osti.gov Therefore, sensitive analytical methodologies are required to detect and quantify these trace impurities.

As mentioned earlier, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a cornerstone technique for trace impurity analysis in high-purity lanthanum compounds. researchgate.netfrontiersin.org Its high sensitivity allows for the determination of a wide array of elemental impurities at very low concentrations. researchgate.net For the analysis of high-purity lanthanum oxide, a precursor to lanthanum bromide, a combination of gravimetric analysis and ICP-MS has been used to achieve a precise purity determination of 99.977%. frontiersin.org

High-Performance Liquid Chromatography (HPLC) can also be employed as a separation technique prior to analysis to remove the lanthanum matrix, which can interfere with the detection of trace rare earth element impurities. researchgate.net This allows for more accurate quantification of these specific contaminants.

The impact of trace impurities on the performance of lanthanum bromide scintillators is a critical area of research. While it was traditionally believed that impurities were the primary cause of reduced light yield, more recent studies suggest that oxygen vacancy defects in the crystal structure can also play a significant role. google.com However, certain impurities are known to be detrimental. For instance, even trace amounts of other rare earth elements can affect the luminescent properties of the material. iaea.org

Conversely, some research indicates that controlled doping with certain impurities can actually enhance performance. For example, it has been calculated and experimentally shown that doping with about 100 ppm of charged (heterovalent) impurities can improve the energy resolution of Ce-doped LaBr₃ by optimizing charge carrier mobility. researchgate.net This highlights the complex role of impurities, where their effect can be either detrimental or beneficial depending on the specific impurity and its concentration.

The performance of LaBr₃ scintillators, characterized by properties like energy resolution and light yield, is directly affected by the purity of the starting material. osti.govresearchgate.net For example, the energy resolution of a LaBr₃ detector is a key performance metric, with values around 3% at 662 keV being typical for high-quality crystals. researchgate.netberkeleynucleonics.com The presence of impurities can degrade this resolution, leading to poorer detector performance.

Trace Impurity Analysis and Impact on Performance

Analysis MethodologyImpact of Impurities on PerformanceKey Research FindingsCitation
ICP-MSDegradation of scintillation performance (light yield, energy resolution).Used to determine a wide range of trace elemental impurities in high-purity lanthanum compounds. researchgate.netresearchgate.netfrontiersin.org
HPLCInterference with luminescent properties.Separates the lanthanum matrix to allow for more accurate trace rare earth impurity analysis. researchgate.net
-Potential for performance enhancement through controlled doping.~100 ppm of charged impurities can improve energy resolution in Ce-doped LaBr₃. researchgate.net

Q & A

Basic: What are the recommended methods for synthesizing high-purity Lanthanum(III) bromide hydrate?

Methodological Answer:
High-purity this compound (LaBr₃·xH₂O) is typically synthesized via controlled hydrolysis or coprecipitation. Key steps include:

  • Precursor Selection: Use lanthanum acetate or carbonate (e.g., La(CH₃COO)₃·xH₂O) reacted with hydrobromic acid (HBr) under inert atmosphere to avoid oxidation .
  • pH Control: Maintain pH between 3–5 to prevent hydroxide formation, as excess H⁺ suppresses La(OH)₃ precipitation .
  • Purification: Recrystallize in anhydrous ethanol to reduce hydration variability. Purity (>99.9%) is confirmed via inductively coupled plasma mass spectrometry (ICP-MS) .

Basic: What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray Diffraction (XRD): Identifies crystalline phases and detects impurities (e.g., LaOBr) by matching with ICDD PDF-4+ databases .
  • Thermogravimetric Analysis (TGA): Quantifies hydration levels (x in LaBr₃·xH₂O) by measuring mass loss between 50–200°C .
  • Scanning Electron Microscopy (SEM): Assesses particle morphology; irregular aggregates suggest incomplete drying or contamination .

Basic: What safety protocols are recommended for handling hygroscopic this compound?

Methodological Answer:

  • Moisture Control: Store in desiccators with P₂O₅ under argon. Hydration variability alters reactivity in catalytic applications .
  • Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles to prevent skin/eye contact. Avoid latex gloves due to permeability .
  • Waste Disposal: Segregate halogenated waste for treatment by licensed facilities to prevent environmental release of bromide ions .

Advanced: How does hydration state (x in LaBr₃·xH₂O) influence its catalytic performance in organic reactions?

Methodological Answer:

  • Hydration Impact: Higher x values increase Lewis acidity but reduce thermal stability. For example, LaBr₃·3H₂O outperforms anhydrous LaBr₃ in Friedel-Crafts alkylation due to enhanced Brønsted acidity from coordinated water .
  • Experimental Design: Compare reaction yields under controlled humidity. Use Karl Fischer titration to quantify residual water .

Advanced: How can researchers resolve discrepancies in reported crystalline structures of LaBr₃·xH₂O synthesized under varying pH conditions?

Methodological Answer:

  • Systematic pH Variation: Synthesize batches at pH 2–6 and analyze via XRD. At pH <3, amorphous phases dominate; at pH 4–5, hexagonal LaBr₃·3H₂O forms .
  • Surface Chemistry Analysis: Use X-ray photoelectron spectroscopy (XPS) to identify surface hydroxylation, which stabilizes metastable phases .

Advanced: What mechanistic insights explain contradictions in lanthanide-halide hydration thermodynamics across studies?

Methodological Answer:

  • Cation Radius vs. Hydration Energy: Smaller lanthanides (e.g., Lu³⁺) exhibit higher hydration energies, but La³⁺ (larger radius) forms more stable hydrates due to lower charge density. Use density functional theory (DFT) to model ion-water interactions .
  • Controlled Rehydration: Expose anhydrous LaBr₃ to D₂O and track H/D exchange via Raman spectroscopy to quantify kinetics .

Advanced: What strategies optimize LaBr₃·xH₂O as a precursor for luminescent materials?

Methodological Answer:

  • Doping Efficiency: Co-dope with Eu³⁺/Tb³⁺ via hydrothermal synthesis (200°C, 24 hrs). Monitor photoluminescence quantum yield (PLQY) to assess energy transfer efficiency .
  • Defect Mitigation: Anneal at 400°C under HBr flow to reduce oxygen vacancies, which quench luminescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.